maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) is a synthetically derived drug linker construct frequently employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , , , , , , , , ] It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to a maleimidocaproyl moiety through a protease-sensitive valine-citrulline dipeptide linkage and a self-immolative p-aminobenzyloxycarbonyl spacer. [] This specific arrangement allows for the targeted delivery and controlled release of MMAE into cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity. [, , , , , , , , , , , , , ]
MC-VC-Pab-mmaf refers to a specific compound that is part of the family of antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin F (MMAF) linked to an antibody via a cleavable valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker. It is designed for targeted delivery in cancer therapies, leveraging the cytotoxic properties of MMAF while minimizing systemic toxicity through selective targeting of cancer cells.
The MC-VC-Pab-mmaf compound is derived from the natural product dolastatin 10, which has been modified to enhance its therapeutic efficacy. The MMAF component is a synthetic derivative that exhibits potent antitumor activity by disrupting microtubule formation, thereby inhibiting cell division. The VC-PAB linker is specifically designed to be cleavable by cathepsin B, an enzyme prevalent in the acidic environment of endosomes, facilitating the release of MMAF inside target cells .
MC-VC-Pab-mmaf falls under the classification of cytotoxic agents used in ADCs. It is categorized as a microtubule inhibitor, specifically targeting the mitotic spindle apparatus during cell division. This mechanism classifies it alongside other ADC payloads like monomethyl auristatin E (MMAE), which share similar structural features but differ in their terminal amino acids, influencing their cellular uptake and cytotoxicity .
The synthesis of MC-VC-Pab-mmaf involves several key steps:
The reaction conditions are optimized to favor high yields and minimize side reactions. The typical setup includes controlled temperature and pH conditions to enhance the efficiency of the conjugation while preventing degradation of sensitive components.
The molecular structure of MC-VC-Pab-mmaf consists of:
The molecular weight of MC-VC-Pab-mmaf typically ranges around 152 kDa when conjugated with antibodies, depending on the specific antibody used and its drug-to-antibody ratio (DAR) .
MC-VC-Pab-mmaf undergoes specific chemical reactions under physiological conditions:
The cleavage efficiency can be monitored using electrophoretic methods or mass spectrometry to confirm successful release and activity post-cleavage.
The mechanism through which MC-VC-Pab-mmaf exerts its effects involves:
Studies have shown that this mechanism results in significant cytotoxicity against various cancer cell lines when compared to non-targeted delivery methods.
MC-VC-Pab-mmaf is primarily used in scientific research related to targeted cancer therapies. Its applications include:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to deliver potent cytotoxic agents selectively to tumor cells while minimizing systemic toxicity. These complex molecules function as precision-guided missiles, combining three critical components: a tumor-targeting antibody, a stable chemical linker, and a highly potent cytotoxic payload. MC-VC-PAB-MMAF exemplifies this tripartite architecture, where "MC" denotes the maleimidocaproyl linker, "Val-Cit" signifies the valine-citrulline dipeptide cleavage site, "PAB" is the para-aminobenzylcarbamoyl self-immolative spacer, and "MMAF" represents the microtubule-disrupting payload monomethyl auristatin F [5] [9]. This molecular entity serves as the warhead component in multiple clinically approved ADCs, engineered to remain stable during systemic circulation but undergo precise activation within tumor cells [7].
The scientific rationale underpinning ADCs like those incorporating MC-VC-PAB-MMAF addresses a fundamental challenge in oncology: the narrow therapeutic index of conventional chemotherapy. By exploiting the antigen specificity of monoclonal antibodies, ADCs achieve selective payload delivery to malignant cells expressing particular surface markers. This targeting mechanism significantly reduces off-target toxicity while enhancing intratumoral drug concentrations. MC-VC-PAB-MMAF specifically incorporates a protease-cleavable linker system that remains stable in plasma but responds to the unique intracellular environment of cancer cells, representing a sophisticated approach to tumor-selective activation [6] [9].
Table 1: Core Components of Therapeutic ADCs Including MC-VC-PAB-MMAF Systems
Component | Role in ADC Architecture | MC-VC-PAB-MMAF Equivalent | Critical Attributes |
---|---|---|---|
Antibody | Target recognition and internalization | Varies by specific ADC (e.g., anti-CD30, anti-BCMA) | High antigen specificity, efficient internalization capacity |
Linker | Connects antibody to payload; controls stability and release | Maleimidocaproyl (MC) | Plasma stability with intracellular cleavability |
Cleavage Site | Enables specific payload release | Valine-Citrulline (Val-Cit) dipeptide | Substrate for lysosomal proteases (e.g., cathepsin B) |
Spacer | Facilitates efficient payload release after cleavage | para-Aminobenzylcarbamoyl (PAB) | Self-immolative; enables efficient drug release |
Payload | Mediates cytotoxic activity | Monomethyl Auristatin F (MMAF) | High potency (IC₅₀ in nM range), tubulin inhibition |
The linker-payload complex constitutes the pharmacological engine of ADCs, determining both the stability of the conjugate in circulation and the efficient intracellular release of the cytotoxic agent. MC-VC-PAB-MMAF exemplifies the protease-cleavable linker strategy, specifically engineered to exploit the lysosomal protease differential between tumor cells and healthy tissues. The Val-Cit dipeptide sequence serves as a specific substrate for cathepsin B, a cysteine protease markedly overexpressed and hyperactive in malignant cell lysosomes compared to normal cells [6] [9]. Following antigen-mediated internalization and lysosomal trafficking, cathepsin B cleaves the citrulline-PAB bond, triggering a spontaneous 1,6-elimination of the PAB spacer that releases the active MMAF payload [7] [9].
The structural sophistication of this system addresses multiple pharmacological challenges:
The payload component MMAF (monomethyl auristatin F) is a synthetic analog of dolastatin 10, featuring a C-terminal phenylalanine with a charged carboxylic acid group. This structural modification reduces MMAF's membrane permeability compared to its analog MMAE, resulting in attenuated bystander effects – a characteristic particularly advantageous for targeting heterogeneous tumors or antigens with potential normal tissue expression [5] [10]. MMAF exerts cytotoxicity through potent inhibition of tubulin polymerization (IC₅₀ ≈ 1-10 nM), disrupting mitotic spindle formation and triggering G2/M cell cycle arrest and apoptosis [1] [5].
Table 2: Comparison of Cleavable Linker Technologies in ADCs
Linker Type | Cleavage Mechanism | Representative Payload | Advantages | Limitations |
---|---|---|---|---|
Protease-Cleavable (Val-Cit-PAB) | Lysosomal protease (e.g., cathepsin B) | MMAF, MMAE | High tumor selectivity; controlled activation; minimal systemic release | Susceptible to protease polymorphisms |
Acid-Labile (Hydrazone) | Acidic pH in endosomes/lysosomes | Doxorubicin, Calicheamicin | Simple chemistry; pH-dependent activation | Premature release in circulation; instability |
Glutathione-Cleavable (Disulfide) | Intracellular glutathione reduction | DM4, DM1 | Activation based on redox potential differences | Plasma instability; variable tumor glutathione levels |
Glycosidase-Cleavable | Lysosomal glycosidases | Various | Enzyme abundance in lysosomes | Limited payload options; complex chemistry |
The development of auristatin payloads represents a compelling narrative in natural product drug discovery, beginning with the isolation of dolastatin 10 from the Indian Ocean sea hare (Dolabella auricularia) by Pettit's research group in 1987 [2] [6]. Initial clinical evaluation of dolastatin 10 revealed profound tubulin polymerization inhibition but disappointing clinical efficacy and significant neurotoxicity at therapeutic doses. This prompted extensive structure-activity relationship (SAR) studies that identified the critical pharmacophores and led to the development of synthetic analogs with improved therapeutic indices [2] [5].
The auristatin optimization program yielded two premier candidates: MMAE and MMAF. These analogs retained dolastatin's potent antimitotic mechanism while featuring strategic modifications:
The clinical translation of auristatin-based ADCs achieved a landmark with the 2011 FDA approval of brentuximab vedotin (Adcetris®), targeting CD30-positive lymphomas and incorporating the vc-MMAE linker-payload. This validation spurred extensive development of auristatin conjugates, with MC-VC-PAB-MMAF emerging as a preferred platform for targets where restricted payload diffusion provides a safety advantage. The historical progression of auristatin-based ADCs demonstrates a continuous refinement process:
Table 3: Historical Milestones in Auristatin-Based ADC Development
Year | Milestone Achievement | Significance in ADC Evolution |
---|---|---|
1987 | Isolation of dolastatin 10 from Dolabella auricularia | Discovery of natural compound with picomolar tubulin inhibition activity |
1990s | Synthesis of auristatin analogs (MMAE, MMAF) | Development of synthetic derivatives with improved pharmacological profiles |
2003 | Preclinical validation of cAC10-vc-MMAE conjugates | Demonstrated targeted cytotoxicity and tumor regression in xenograft models [6] |
2011 | FDA approval of brentuximab vedotin (Adcetris®) | First auristatin-based ADC approval for Hodgkin lymphoma and systemic anaplastic large cell lymphoma |
2020 | FDA approval of belantamab mafodotin (Blenrep®) | First anti-BCMA therapy incorporating mc-MMAF for relapsed/refractory multiple myeloma |
Present | >30 auristatin-based ADCs in clinical trials | Expansion to solid tumors and novel targets with optimized linker-payload systems |
MC-VC-PAB-MMAF exemplifies the sophisticated engineering underlying modern ADC therapeutics, representing a gold standard in targeted drug delivery systems. Its molecular architecture addresses multiple pharmacological challenges through:
The clinical validation of this system emerged with belantamab mafodotin (Blenrep®), an anti-BCMA ADC incorporating the MC-MMAF linker-payload (without Val-Cit dipeptide) approved for multiple myeloma. Meanwhile, MC-VC-PAB-MMAF serves as the warhead component in numerous investigational ADCs targeting solid and hematological malignancies. Its versatility extends to novel conjugation platforms, including site-specific technologies that yield homogeneous DAR (drug-to-antibody ratio) 4 conjugates with improved pharmacokinetic profiles compared to conventional heterogeneous mixtures [4] [10].
Synthetic access to MC-VC-PAB-MMAF presents considerable challenges due to its structural complexity (C₆₈H₁₀₃N₁₁O₁₆; MW 1330.61 g/mol) and the presence of multiple stereocenters requiring precise chiral control [1] [7]. The manufacturing process involves:
Ongoing innovation focuses on augmenting the MC-VC-PAB-MMAF platform through:
The enduring utility of MC-VC-PAB-MMAF in ADC development underscores its role as a versatile molecular platform for targeted cancer therapy, balancing potency, stability, and selectivity through rational chemical design.
Table 4: Molecular Characteristics and Research Applications of MC-VC-PAB-MMAF
Characteristic | Specification | Research Significance |
---|---|---|
Molecular Formula | C₆₈H₁₀₃N₁₁O₁₆ | High molecular complexity requires specialized synthetic expertise |
Molecular Weight | 1330.61 g/mol | Impacts pharmacokinetics and tumor penetration characteristics |
CAS Registry | 863971-17-9 | Unique chemical identifier for research and development |
Purity Specifications | >98% (HPLC) | Critical for reproducible ADC conjugation and biological activity |
Solubility | Soluble in DMSO (100 mg/mL); insoluble in aqueous buffers | Compatibility with conjugation protocols requiring organic solvents |
Primary Mechanism | Tubulin polymerization inhibitor | Arrests cell division at G2/M phase inducing apoptosis |
Research Applications | • ADC conjugation kits • In vitro cytotoxicity screening • Xenograft efficacy studies | Enables preclinical evaluation of novel antibody conjugates |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1